molecular formula C14H9BrINO2S B1437013 5-Bromo-3-iodo-1-(phenylsulfonyl)indole CAS No. 582305-43-9

5-Bromo-3-iodo-1-(phenylsulfonyl)indole

Cat. No. B1437013
CAS RN: 582305-43-9
M. Wt: 462.1 g/mol
InChI Key: MAPFSRSISJUBIF-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1-(phenylsulfonyl)indole is a chemical compound with the empirical formula C14H8BrIN2O4S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-iodo-1-(phenylsulfonyl)indole can be represented by the SMILES string OC(=O)c1c(I)c2cc(Br)cnc2n1S(=O)(=O)c3ccccc3 . The InChI representation is 1S/C14H8BrIN2O4S/c15-8-6-10-11(16)12(14(19)20)18(13(10)17-7-8)23(21,22)9-4-2-1-3-5-9/h1-7H,(H,19,20) .

Scientific Research Applications

Electrophilic Substitution Reactions

5-Bromo-3-iodo-1-(phenylsulfonyl)indole: is a derivative of indole that can undergo various electrophilic substitution reactions. These reactions are crucial for the synthesis of complex molecules, including natural products and pharmaceuticals . The indole ring, being highly reactive, allows for selective substitution at the 3-position, which is a key step in the construction of diverse molecular architectures.

Synthesis of Alkaloid Derivatives

Alkaloids contain indole moieties as core structures. The subject compound can serve as a precursor in the synthesis of alkaloid derivatives. These derivatives have significant biological activities and are often explored for their potential as therapeutic agents .

Anti-Cancer Research

Indole derivatives, including 5-Bromo-3-iodo-1-(phenylsulfonyl)indole , have been studied for their application in cancer treatment. They exhibit properties that can inhibit the growth of cancer cells, making them valuable in the development of anti-cancer drugs .

Anti-Microbial Studies

The compound’s structural framework is beneficial in the design of anti-microbial agents. Its ability to interact with various biological targets allows researchers to develop new medications to combat microbial infections .

HIV-1 Inhibition

Novel indolyl derivatives have been reported to show activity against HIV-1. The compound could potentially be used to create derivatives that can inhibit the replication of the HIV-1 virus, contributing to the treatment of HIV/AIDS .

Solid Phase Synthesis Applications

5-Bromo-3-iodo-1-(phenylsulfonyl)indole: can be utilized in solid phase synthesis methods, which are important for high-throughput chemical synthesis. This approach is particularly useful in combinatorial chemistry, where a large number of compounds are synthesized simultaneously .

properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-3-iodoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrINO2S/c15-10-6-7-14-12(8-10)13(16)9-17(14)20(18,19)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPFSRSISJUBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrINO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651259
Record name 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodo-1-(phenylsulfonyl)indole

CAS RN

582305-43-9
Record name 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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